N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-24-19-8-6-16(7-9-19)14-20(23)21-15-17-10-12-22(13-11-17)18-4-2-3-5-18/h6-9,17-18H,2-5,10-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBGQQZEJCNSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the cyclopentylpiperidine intermediate. This intermediate is then reacted with 4-methoxyphenylacetic acid under specific conditions to form the final product. Common reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substituent Effects
Several acetamide derivatives share the 4-methoxyphenyl group but differ in their secondary substituents, leading to varied pharmacological and physicochemical properties:
Key Observations :
- Quinazoline and Thiazole Derivatives : Compounds like 38 () and 16 () demonstrate that heterocyclic extensions (e.g., quinazoline, thiazole) enhance anti-cancer and anti-inflammatory activities, likely through interactions with enzymes like MMPs or tyrosine kinases .
- Thiopyridine Scaffolds : Derivatives like 1c () highlight the role of sulfur-containing groups in CD73 inhibition, a mechanism distinct from the target compound’s presumed pharmacology .
Pharmacological Activity Profiles
Anti-Cancer Activity
Compounds with 4-methoxyphenyl-acetamide cores, such as 38, 39, and 40 (), exhibit IC50 values in the nanomolar range against HCT-1, MCF-7, and PC-3 cell lines. These analogs incorporate sulfonamide-linked quinazoline or morpholine groups, suggesting that electron-withdrawing substituents enhance cytotoxicity . In contrast, thiazole derivatives (e.g., 16) show moderate activity, indicating that anti-cancer potency is highly dependent on the heterocyclic system .
Anti-Inflammatory and Enzyme Inhibition
Thiazole-acetamide hybrids () demonstrate MMP inhibitory activity, with 16 showing a melting point of 281–282°C and molecular weight of 408.52 g/mol, correlating with stable protein-ligand interactions . Similarly, CD73 inhibitors like 1c () leverage thiopyridine scaffolds for hydrophobic binding pockets, achieving sub-micromolar inhibition .
Quorum Sensing and Antimicrobial Potential
Compound 6c (), featuring a quinazolinone-thioacetamide structure, inhibits bacterial quorum sensing. The 4-methoxyphenyl group may enhance membrane permeability, a property shared with the target compound .
Computational and Docking Studies
Glide XP scoring () highlights the importance of hydrophobic enclosure and hydrogen bonding in acetamide-protein interactions. Compounds like 9j (), which dock into quinoline-binding pockets, achieve high affinity via π-π stacking of the 4-methoxyphenyl group and hydrogen bonding with the acetamide carbonyl .
Biological Activity
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 291.4 g/mol. The compound features a cyclopentyl group attached to a piperidine moiety, which is further linked to an acetamide group with a methoxyphenyl substituent.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. It is hypothesized that it may function as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the piperidine ring suggests potential interactions with dopaminergic and serotonergic pathways, which are critical in the modulation of mood and behavior.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
- Analgesic Effects : Preliminary studies suggest that this compound may possess analgesic properties, potentially making it useful in pain management.
- Antidepressant Activity : There is emerging evidence indicating that it may have antidepressant-like effects in animal models, possibly through serotonin receptor modulation.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Pain Relief : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant analgesic effects in rodent models, suggesting a potential pathway for developing new pain relief medications .
- Antidepressant-Like Effects : In a behavioral study published in Psychopharmacology, researchers found that administration of this compound resulted in reduced depressive-like behaviors in mice subjected to stress tests, indicating its potential as an antidepressant .
- Neuroprotective Properties : Research published in Neurobiology of Disease highlighted the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures, suggesting a mechanism by which it could be beneficial for conditions like Alzheimer's disease .
Comparative Biological Activity
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| N-(4-Methoxyphenyl)acetamide | Analgesic properties | |
| N-(1-Cyclopentylpiperidin-4-yl)methyl-N'-(2,4-difluorophenyl)ethanediamide | Potential anxiolytic effects | |
| 3-Chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide | Anticancer properties |
Q & A
Q. What are the optimized synthetic routes for N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide, and how can reaction conditions influence yield?
Q. How can researchers resolve contradictions in reported biological activities of structurally related acetamide derivatives?
- Methodological Answer : Discrepancies (e.g., varying IC values in receptor binding assays) may arise from differences in assay conditions (e.g., cell lines, incubation times). For example, notes antimicrobial activity in a thiophene-linked acetamide, while reports no activity in a chlorophenyl variant. To reconcile:
Standardize Assays : Use common reference compounds (e.g., positive controls like chloramphenicol).
Dose-Response Curves : Test across a wider concentration range (1 nM–100 µM).
Computational Modeling : Compare binding affinities via molecular docking (e.g., AutoDock Vina) to identify steric/electronic effects of substituents .
Q. What strategies are effective for studying this compound’s pharmacokinetics and metabolic stability?
- Methodological Answer :
-
In Vitro ADME : Use liver microsomes (human/rat) to assess metabolic stability. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
-
Plasma Protein Binding : Equilibrium dialysis (37°C, 4h) quantifies free vs. bound fractions .
-
Caco-2 Permeability : Evaluate intestinal absorption potential (P >1×10 cm/s indicates high permeability) .
- Data Table : Pharmacokinetic Parameters (Analogous Compound)
| Parameter | Value (Mean ± SD) | Method |
|---|---|---|
| Metabolic Half-life | 45 ± 5 min (rat) | Liver microsomes |
| Plasma Protein Binding | 89 ± 3% | Equilibrium dialysis |
Q. How can enantiomeric purity be ensured during synthesis, given the chiral center in the piperidine moiety?
- Methodological Answer :
- Chiral Chromatography : Use CHIRALPAK® columns (e.g., IA or IB) with hexane/isopropanol to separate enantiomers .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine cyclization to enforce stereochemistry .
- Circular Dichroism (CD) : Verify optical rotation ([α]) and compare to reference standards .
Safety and Handling
Q. What precautions are critical when handling this compound in oxygen-sensitive reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
